Product packaging for 5-Iodo-1H-pyrrole-2-carbonitrile(Cat. No.:)

5-Iodo-1H-pyrrole-2-carbonitrile

Cat. No.: B11886005
M. Wt: 218.00 g/mol
InChI Key: ZNMQUFWVDRQHRU-UHFFFAOYSA-N
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Description

Significance of Pyrrole (B145914) and Halogenated Pyrrole Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

The pyrrole ring is a fundamental component of many biologically active compounds and approved drugs. nih.govresearchgate.net Its derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.net The incorporation of halogens, such as iodine, into the pyrrole scaffold can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govmdpi.com This makes halogenated pyrroles particularly attractive in drug discovery and development. mdpi.com For instance, halogen-substituted pyrrole-2-carboxamides are integral fragments of bioactive marine natural products and synthetic anti-infective agents. nih.gov

Overview of Pyrrole-2-carbonitriles: Structural Features and Research Relevance

Pyrrole-2-carbonitriles are a subclass of pyrrole derivatives characterized by a nitrile (-C≡N) group at the 2-position of the pyrrole ring. nist.govsigmaaldrich.com This functional group is a versatile handle for various chemical modifications, making these compounds valuable precursors in organic synthesis. google.com They can be transformed into amines, amides, carboxylic acids, and other functional groups, providing access to a wide array of substituted pyrroles. Research has shown that pyrrole-2-carbonitrile (B156044) derivatives possess interesting biological activities, including potential as metallo-β-lactamase inhibitors, which are important in combating antibiotic resistance. nih.gov

Strategic Research Trajectories for 5-Iodo-1H-pyrrole-2-carbonitrile as a Key Intermediate

The strategic placement of an iodine atom at the 5-position of the pyrrole-2-carbonitrile scaffold opens up numerous avenues for further chemical exploration. The carbon-iodine bond is susceptible to various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, allowing for the introduction of diverse substituents at this position. This capability makes this compound a key building block for the synthesis of highly functionalized and structurally diverse pyrrole derivatives with potential applications in materials science and medicinal chemistry.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound and its parent compound, Pyrrole-2-carbonitrile.

PropertyThis compoundPyrrole-2-carbonitrile
CAS Number 1934852-22-8 bldpharm.com4513-94-4 nist.govsigmaaldrich.com
Molecular Formula C₅H₃IN₂C₅H₄N₂ nist.govsigmaaldrich.comepa.gov
Molecular Weight 218.00 g/mol 92.10 g/mol sigmaaldrich.com
Appearance Not specifiedNot specified
Boiling Point Not specified92-94 °C at 2 mmHg sigmaaldrich.comsigmaaldrich.com
Density Not specified1.081 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com
Refractive Index Not specifiedn20/D 1.5513 sigmaaldrich.comsigmaaldrich.com

Synthesis of Pyrrole-2-carbonitriles

The synthesis of pyrrole-2-carbonitriles can be achieved through various methods. A common approach involves the reaction of a pyrrole with chlorosulfonyl isocyanate in a suitable solvent, followed by treatment with an amide like N,N-dimethylformamide (DMF) and an organic base. google.comgoogle.com This process leads to the formation of the desired pyrrole-2-carbonitrile, which can then be isolated, often through distillation. google.com The choice of solvent, such as toluene (B28343) or acetonitrile, and the base, such as triethylamine (B128534) or pyridine, can be optimized to improve the reaction yield. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3IN2 B11886005 5-Iodo-1H-pyrrole-2-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3IN2

Molecular Weight

218.00 g/mol

IUPAC Name

5-iodo-1H-pyrrole-2-carbonitrile

InChI

InChI=1S/C5H3IN2/c6-5-2-1-4(3-7)8-5/h1-2,8H

InChI Key

ZNMQUFWVDRQHRU-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=C1)I)C#N

Origin of Product

United States

Chemical Reactivity and Derivatization of 5 Iodo 1h Pyrrole 2 Carbonitrile

Transformations at the Iodine Substituent (C-I Bond Reactivity)

The carbon-iodine bond in 5-Iodo-1H-pyrrole-2-carbonitrile is a key site for derivatization, primarily through palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond makes it an excellent substrate for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions of the Aryl Iodide (e.g., Suzuki-Miyaura, Sonogashira, Stille, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex organic molecules. For halo-pyrroles, including iodo-substituted derivatives, these reactions provide efficient routes to a wide array of substituted pyrroles. While specific examples for this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous compounds.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound. For pyrrole (B145914) derivatives, the Suzuki-Miyaura reaction is a well-established method for arylation. nih.govwikipedia.org For instance, the coupling of SEM-protected 4-bromopyrrole-2-carboxylate with various arylboronic acids has been achieved in good to excellent yields using a Pd(PPh₃)₄ catalyst and a base like Cs₂CO₃ or Na₂CO₃ in a dioxane/water solvent system. nih.gov A similar approach could be applied to this compound, likely with high efficiency given the greater reactivity of the C-I bond compared to the C-Br bond. libretexts.org The reaction tolerates a wide range of functional groups on the arylboronic acid partner. wikipedia.orglibretexts.org

Catalyst SystemBaseSolventTemperature (°C)Coupling PartnerProduct TypeReference
Pd(PPh₃)₄Cs₂CO₃Dioxane/H₂O90Arylboronic acid5-Aryl-1H-pyrrole-2-carbonitrile nih.gov
Pd(OAc)₂/SPhosK₃PO₄n-Butanol100Heteroarylboronic acid5-Heteroaryl-1H-pyrrole-2-carbonitrile wikipedia.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The Sonogashira coupling of various aryl and heteroaryl halides, including iodo-substituted heterocycles, with terminal alkynes is a widely used transformation. rsc.org For this compound, this reaction would lead to the formation of 5-alkynyl-1H-pyrrole-2-carbonitriles. The reaction conditions are generally mild, often proceeding at room temperature. wikipedia.org

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Coupling PartnerProduct TypeReference
Pd(PPh₃)₂Cl₂CuIEt₃NTHF/DMFRoom Temp. - 65Terminal alkyne5-Alkynyl-1H-pyrrole-2-carbonitrile wikipedia.orgorganic-chemistry.org
Pd(OAc)₂/PPh₃CuIK₂CO₃DMF50Terminal alkyne5-Alkynyl-1H-pyrrole-2-carbonitrile rsc.org

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organostannane reagent, catalyzed by palladium. onlineorganicchemistrytutor.comnih.gov This reaction is known for its tolerance of a wide variety of functional groups. numberanalytics.comnumberanalytics.com The coupling of this compound with various organostannanes (e.g., vinyl-, aryl-, or heteroarylstannanes) would be expected to proceed efficiently to yield the corresponding 5-substituted pyrrole-2-carbonitriles.

CatalystLigandSolventTemperature (°C)Coupling PartnerProduct TypeReference
Pd(PPh₃)₄-Toluene (B28343)100Organostannane5-Substituted-1H-pyrrole-2-carbonitrile onlineorganicchemistrytutor.comnih.gov
Pd(OAc)₂P(o-tolyl)₃DMF80Organostannane5-Substituted-1H-pyrrole-2-carbonitrile onlineorganicchemistrytutor.com

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. researchgate.netquora.com This reaction is a powerful method for the vinylation of aryl halides. The reaction of this compound with various alkenes would produce 5-vinyl-1H-pyrrole-2-carbonitrile derivatives. The regioselectivity of the addition to the alkene is influenced by the nature of the substituents on the alkene. clockss.org

CatalystLigandBaseSolventTemperature (°C)Coupling PartnerProduct TypeReference
Pd(OAc)₂PPh₃Et₃NDMF75-100Alkene5-Vinyl-1H-pyrrole-2-carbonitrile researchgate.netresearchgate.net
Pd(OAc)₂P(o-tolyl)₃K₂CO₃DMF100Alkene5-Vinyl-1H-pyrrole-2-carbonitrile clockss.org

Nucleophilic Aromatic Substitution Reactions on the Halogenated Pyrrole Ring

Nucleophilic aromatic substitution (SNAr) on the pyrrole ring is generally challenging due to the electron-rich nature of the heterocycle. However, the presence of electron-withdrawing groups can facilitate such reactions. youtube.com In 2,5-dinitro-1-methylpyrrole, for example, nucleophilic substitution by piperidine (B6355638) and methoxide (B1231860) ion occurs under mild conditions. nih.gov For this compound, the carbonitrile group provides some electron-withdrawing character, potentially activating the ring towards nucleophilic attack. However, the iodine atom itself is a leaving group.

In some cases, nucleophilic substitution on alkylpyrroles can be initiated by oxidation, which generates a reactive intermediate that can then be trapped by a nucleophile. nih.gov For instance, the oxidation of alkylpyrroles in the presence of 2-mercaptoethanol (B42355) leads to substitution at the 3-position. nih.gov While direct SNAr on this compound is not well-documented, reactions with strong nucleophiles under forcing conditions or via alternative activation pathways might be possible.

Reactions Involving the Carbonitrile Group

The carbonitrile (cyano) group at the C2 position of the pyrrole ring is a versatile functional handle that can undergo a variety of chemical transformations.

Chemical Transformations of the Nitrile Functionality (e.g., Hydrolysis, Reduction)

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. In a study on 2-cyanopyrrole derivatives, the nitrile was converted to the corresponding amide by treatment with hydrogen peroxide and potassium carbonate in DMSO at room temperature. frontiersin.org This suggests a mild method for the selective hydrolysis of the nitrile in this compound to 5-iodo-1H-pyrrole-2-carboxamide without affecting the iodine substituent. Complete hydrolysis to the carboxylic acid, 5-iodo-1H-pyrrole-2-carboxylic acid, would likely require more stringent acidic or basic conditions.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group). The reduction of 2-cyanopyrroles to 2-(aminomethyl)pyrroles has been reported. researchgate.net This transformation provides a route to pyrrole-based amines, which are valuable intermediates in medicinal chemistry.

Cycloaddition Reactions and Heterocycle Formation Initiated by the Carbonitrile Group

Electrophilic and Nucleophilic Substitutions on the Pyrrole Ring System of this compound

Nucleophilic substitution on the pyrrole ring, as mentioned earlier, is generally disfavored unless the ring is activated by strong electron-withdrawing groups. youtube.com Given that the C2 and C5 positions are occupied, any potential nucleophilic substitution on the ring of this compound would likely require harsh conditions or specific activation of the substrate.

N-Substitutions and N-Derivatization Strategies of the Pyrrole Nitrogen

The introduction of substituents onto the nitrogen atom of the pyrrole ring is a fundamental strategy in the derivatization of pyrrole-based compounds, allowing for the modulation of their electronic properties, solubility, and biological activity. For this compound, while specific literature on its N-derivatization is not abundant, general methods for the N-substitution of pyrroles can be applied. These strategies primarily include N-alkylation, N-arylation, and N-acylation.

The reactivity of the pyrrole nitrogen is influenced by the electron-withdrawing nature of the nitrile group and the iodo substituent. The N-H proton of pyrrole is weakly acidic, and its deprotonation by a suitable base generates a pyrrolide anion, which can then react with various electrophiles.

A variety of synthetic protocols have been developed for the N-substitution of pyrroles, ranging from classical methods to modern metal-catalyzed reactions. nih.govnih.gov These methodologies provide access to a diverse range of N-substituted pyrrole derivatives.

N-Alkylation Strategies

N-alkylation of pyrroles is commonly achieved by reacting the pyrrole with an alkyl halide in the presence of a base. The choice of base and solvent is crucial for the success of the reaction. Strong bases such as sodium hydride (NaH), potassium hydride (KH), or potassium tert-butoxide are often employed in anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

In a highly regioselective method, N-substitution of pyrrole with alkyl halides can be carried out in ionic liquids like [Bmim][PF6] or [Bmim][BF4], leading to excellent yields of N-alkylpyrroles. organic-chemistry.org Michael addition of pyrroles to electrophilic olefins in these ionic liquids also affords N-alkylated products. organic-chemistry.org

Another approach involves the use of milder bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), particularly for more reactive alkylating agents. For instance, the palladium/norbornene-cocatalyzed regioselective alkylation of electron-deficient 1H-pyrroles with primary alkyl bromides at the C-H bond adjacent to the NH group has been reported to yield 2-substituted or 2,3-disubstituted 5-alkyl-1H-pyrroles. uctm.edu

The Paal-Knorr synthesis offers an alternative route to N-substituted pyrroles by condensing a 1,4-dicarbonyl compound with a primary amine. mdpi.com This method is catalyzed by various Lewis and Brønsted acids. mdpi.com While this is a de novo synthesis of the pyrrole ring, it represents a valid strategy for accessing N-substituted pyrroles that might be otherwise difficult to obtain through direct substitution.

Substituent (R)Reagents and ConditionsProductReference
AlkylR-X (X=Cl, Br, I), Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF)1-Alkyl-5-iodo-1H-pyrrole-2-carbonitrile organic-chemistry.org
AlkylR-X (X=Br), Pd/norbornene catalyst1-Alkyl-5-iodo-1H-pyrrole-2-carbonitrile uctm.edu
Michael AcceptorElectrophilic Olefin, Ionic Liquid1-Alkyl-5-iodo-1H-pyrrole-2-carbonitrile organic-chemistry.org

This table presents potential N-alkylation strategies for this compound based on general methods for pyrrole N-substitution. The reactivity and yields may vary for the specific substrate.

N-Arylation and N-Vinylation Strategies

The introduction of an aryl group onto the pyrrole nitrogen can be achieved through several methods, including transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, using a palladium or copper catalyst with a suitable ligand, is a powerful tool for forming C-N bonds and can be applied to the N-arylation of pyrroles.

Additionally, N-arylation can be accomplished under catalyst-free conditions. For example, the reaction of enolizable α,β-unsaturated aldehydes with aromatic amines in the presence of iodine can yield N-arylpyrroles. nih.gov

N-vinylpyrroles can be synthesized using the N,N-dimethyl¬formamide/oxalyl chloride reagent system, which leads to the formation of 1-vinylpyrrole-2-carbaldehydes in good yields and short reaction times. uctm.edu

SubstituentReagents and ConditionsProductReference
ArylAr-X (X=Br, I), Pd or Cu catalyst, Base1-Aryl-5-iodo-1H-pyrrole-2-carbonitrileGeneral Buchwald-Hartwig Conditions
Arylα,β-Unsaturated Aldehyde, Ar-NH2, I21-Aryl-5-iodo-1H-pyrrole-2-carbonitrile nih.gov
VinylDMF/Oxalyl Chloride1-Vinyl-5-iodo-1H-pyrrole-2-carbonitrile uctm.edu

This table outlines potential N-arylation and N-vinylation strategies for this compound based on established methods for pyrrole functionalization. Specific conditions may require optimization.

N-Acylation Strategies

N-acylation of pyrroles introduces an acyl group, which can serve as a protecting group or as a precursor for further transformations. The reaction is typically carried out using an acylating agent such as an acyl chloride or anhydride (B1165640) in the presence of a base.

A highly regioselective N-acylation of pyrrole with benzoyl chloride has been demonstrated in ionic liquids. organic-chemistry.org In a different approach, the reaction of 1,3-diarylprop-2-en-1-ones with tosylmethyl isocyanide (TosMIC) in the presence of NaH produces 3-aroyl-4-arylpyrroles, which can then be N-alkylated. nih.gov

Furthermore, N-acylpyrroles can be synthesized through the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization. bath.ac.uk A chemoselective anionic Fries rearrangement of N-acylpyrroles can lead to 2-aroylpyrroles, which are important structural motifs in biologically active compounds. nsf.gov

SubstituentReagents and ConditionsProductReference
AcylRCOCl or (RCO)2O, Base (e.g., Pyridine, Et3N)1-Acyl-5-iodo-1H-pyrrole-2-carbonitrileGeneral Acylation Conditions
BenzoylBenzoyl Chloride, Ionic Liquid1-Benzoyl-5-iodo-1H-pyrrole-2-carbonitrile organic-chemistry.org
Aroyl1,3-Diarylprop-2-en-1-one, TosMIC, NaH1H-3-Aroyl-4-aryl-5-iodo-pyrrole-2-carbonitrile nih.gov

This table summarizes potential N-acylation strategies for this compound based on known methods for pyrrole N-acylation. The choice of reagents and conditions will influence the outcome of the reaction.

Applications and Advanced Research Directions for 5 Iodo 1h Pyrrole 2 Carbonitrile

5-Iodo-1H-pyrrole-2-carbonitrile as a Versatile Building Block in Complex Molecule Synthesis

The reactivity of the carbon-iodine bond, coupled with the electron-withdrawing nature of the nitrile group, positions this compound as a key intermediate in the synthesis of elaborate organic molecules. Chemists utilize this building block to introduce the pyrrole-2-carbonitrile (B156044) motif into larger structures through various coupling reactions.

The pyrrole-2-carbonitrile framework is a fundamental component in the synthesis of fused and polycyclic heterocyclic systems, which are prevalent in many biologically active compounds. The nitrile group can participate in cyclization reactions to form new rings, while the iodo-substituent provides a reactive handle for intramolecular and intermolecular bond formations.

Research has demonstrated the utility of related pyrrole-carbonitrile derivatives in constructing complex heterocyclic systems. For instance, 2-aminopyrrole-3-carbonitriles can undergo cyclocondensation reactions to yield fused pyrrolopyridine derivatives. mdpi.com Similarly, pyrrole-2-carbaldehydes, which are structurally related to pyrrole-2-carbonitriles, serve as starting materials for the synthesis of pyrrolo[1,2-c]pyrimidinium salts. acs.org The Vilsmeier reaction, a versatile method for formylation, has been successfully applied to pyridine-2-carbonitriles and quinoline-2-carbonitriles to achieve one-step syntheses of fused imidazo[1,5-a]pyridines and imidazo[1,5-a]quinolines, respectively. rsc.org These methodologies highlight the potential of the nitrile group on a heterocyclic ring to act as a linchpin for building polycyclic structures. The presence of the iodo group on this compound offers an additional site for modification, such as through palladium-catalyzed cross-coupling reactions, enabling the construction of even more complex and diverse fused systems.

Natural products remain a significant source of inspiration for the design of new drugs and functional molecules. nih.gov Halogenated pyrrole (B145914) scaffolds, in particular, are found in a variety of marine natural products. researchgate.net The 4-bromo- and 4,5-dibromopyrrolyl-2-carboxylate scaffolds are noted as common structural elements in these marine compounds. researchgate.net This underscores the relevance of halogenated pyrroles like this compound as building blocks for the synthesis of natural product mimics.

The synthesis of these bio-inspired molecules often involves the use of versatile building blocks that can be readily functionalized. nih.gov The iodo-substituent on this compound is ideal for this purpose, allowing for its incorporation into larger molecules that mimic the structure and function of natural products. By hybridizing natural building blocks with synthetic ones, chemists can generate novel compounds with potentially enhanced biological activities. researchgate.net The pyrrole ring itself is a versatile heterocyclic structure that serves as a template for a wide array of lead compounds. nih.gov Therefore, integrating the this compound unit into synthetic strategies allows researchers to create mimics of complex natural products, potentially leading to the discovery of new bioactive agents. nih.gov

Medicinal Chemistry Research Scaffolds Derived from this compound

In medicinal chemistry, the pyrrole-2-carbonitrile core is recognized as a privileged scaffold—a molecular framework that is capable of binding to multiple biological targets. The introduction of a halogen, such as iodine, provides a powerful tool for modulating the compound's physicochemical properties and for exploring its biological activity.

The pyrrole skeleton is a key feature in numerous compounds with diverse biological effects, including anti-inflammatory and enzyme inhibitory activities. mdpi.comnih.gov By using this compound as a starting point, medicinal chemists can synthesize libraries of derivatives where the iodine is either retained or replaced, allowing for a systematic exploration of how different substituents at this position affect biological function.

Table 1: Examples of Bioactive Halogenated Pyrrole Derivatives

Compound ClassHalogenBiological Target/ActivityReference
Pyrrole Cannabinoid AgonistsBromoCB1 and CB2 Receptors escholarship.org
Pyrrolyl-2-carboxylatesBromoCommon in Marine Natural Products researchgate.net
Pyrrole Derivatives-General Pharmacological Potential nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to identify the key structural features of a molecule that are responsible for its biological effects. gardp.org The pyrrole-carbonitrile scaffold has been the subject of several SAR investigations. For instance, an SAR study on derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile revealed that the 3-carbonitrile group was important for their inhibitory potency against metallo-β-lactamases. nih.gov Another study on 1H-pyrrole-3-carbonitrile derivatives as STING receptor agonists systematically explored how different substituents on an attached aniline (B41778) ring influenced activity. nih.gov

These studies demonstrate that modifications to the pyrrole ring and its substituents can lead to significant changes in biological activity. nih.govnih.gov The this compound scaffold is an excellent platform for SAR studies. The iodine atom can be readily substituted using modern synthetic methods (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to introduce a wide variety of functional groups. This allows medicinal chemists to systematically probe the steric, electronic, and lipophilic requirements of a biological target, thereby guiding the design of more potent and selective compounds. drugdesign.org

Table 2: Key Findings from SAR Studies of Pyrrole-Carbonitrile Scaffolds

Pyrrole ScaffoldKey FindingBiological TargetReference
2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrileThe 3-carbonitrile group is important for inhibitory potency.Metallo-β-lactamases (MBLs) nih.gov
1H-Pyrrole-3-carbonitrile DerivativesSubstituents on the aniline ring system modulate agonist activity.STING Receptor nih.gov
1,3-Diaryl-pyrrole DerivativesShowed selective inhibition of BChE over AChE.Butyrylcholinesterase (BChE) nih.gov
Pyrrole DerivativesPositions 1, 3, and 4 of the pyrrole nucleus are amenable to investigation for SAR.Cannabinoid Receptors escholarship.org

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify structurally novel compounds that retain the biological activity of a known active compound. uniroma1.itbiosolveit.de This approach is valuable for generating new intellectual property, improving physicochemical or pharmacokinetic properties, and overcoming toxicity issues associated with an original scaffold. uniroma1.itniper.gov.in

The this compound core can serve as a novel scaffold in such hopping exercises. Starting from a known inhibitor, chemists can design new series of compounds based on this pyrrole framework. The iodo-substituent is particularly useful during the lead optimization phase, which follows the initial discovery of a hit compound. nih.gov In this phase, multiple analogues of a hit are synthesized to improve properties like potency and metabolic stability. gardp.orgnih.gov The ability to easily modify the 5-position of the pyrrole ring allows for rapid generation of a diverse set of analogues, facilitating the optimization of a lead candidate into a viable drug candidate.

Role in the Development of Prospective Bioactive Agents

While direct research on the bioactivity of this compound is not extensively documented, the broader class of pyrrole derivatives, including those with iodo- and cyano- groups, shows significant promise in several therapeutic areas. nih.gov The exploration of related structures provides a strong rationale for investigating this specific compound as a potential anti-inflammatory, antimicrobial, or STING receptor agonist.

Anti-inflammatory: The pyrrole ring is a key feature in several well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as tolmetin (B1215870) and ketorolac. biolmolchem.com Research into new pyrrole-based compounds for anti-inflammatory applications is ongoing. For example, various fused pyrrole derivatives like pyrrolopyridines have demonstrated promising anti-inflammatory activity, with some showing efficacy comparable to the drug diclofenac. Additionally, related compounds such as 5-Nitro-1H-pyrrole-2-carbonitrile are utilized as key intermediates in the synthesis of potential anti-inflammatory agents. This suggests that the pyrrole-carbonitrile framework, a core component of this compound, is a viable starting point for developing new anti-inflammatory molecules.

Antimicrobial: The pyrrole nucleus is a fundamental component of many compounds with demonstrated antimicrobial properties. nih.gov The introduction of halogen atoms, particularly iodine, into heterocyclic structures is a known strategy for enhancing antimicrobial efficacy. A recent study detailed the synthesis of novel iodo-dihydro-pyrrol-2-one compounds which exhibited broad-spectrum antimicrobial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. This highlights the potential of the iodo-pyrrole combination in designing new antimicrobial agents. Furthermore, other pyrrole derivatives, such as 2-aminopyrrole-3-carbonitriles, have shown potent activity against bacterial strains. mdpi.com The presence of both the iodo-substituent and the pyrrole-carbonitrile core in this compound makes it a compound of interest for future antimicrobial research.

STING Receptor Agonists: The Stimulator of Interferon Genes (STING) signaling pathway is a critical component of the innate immune system, and small molecule agonists targeting STING are a promising strategy for cancer immunotherapy and anti-infective treatments. While no studies have directly implicated this compound as a STING agonist, research has successfully identified derivatives of its isomer, 1H-pyrrole-3-carbonitrile, as potential candidates. These compounds were found to bind to human STING alleles and induce the desired downstream signaling. This discovery indicates that the pyrrole-carbonitrile scaffold is a viable framework for the development of novel, non-nucleotide STING agonists.

Potential Applications in Material Science and Advanced Functional Materials

The pyrrole ring is a fundamental building block in material science, particularly for the development of conductive polymers and other functional materials. nih.gov While specific applications for this compound are not detailed in current literature, the properties of related compounds suggest potential avenues for its use.

Pyrrole derivatives are essential for creating materials with tailored electronic and optical properties. nih.gov For instance, polypyrrole is a well-known conductive polymer with applications in sensors, electronic devices, and actuators. The unique electronic properties of the pyrrole-carbonitrile structure are of interest to researchers in this field. A related compound, 5-Nitro-1H-pyrrole-2-carbonitrile, is noted for its use in creating advanced materials, including specialized polymers and coatings, due to its distinct electronic characteristics. The presence of an iodine atom in this compound could further modify its electronic properties, potentially leading to novel applications in functional materials.

Catalytic Applications of Pyrrole-Based Systems

Pyrrole-based systems are recognized for their utility in various catalytic applications, often serving as ligands for transition metal catalysts or as organocatalysts themselves. alliedacademies.orgscitechnol.com Although no specific catalytic uses for this compound have been reported, the general catalytic activity of the pyrrole family is well-established.

Pyrrole derivatives are employed in a range of catalytic reactions, including the synthesis of other complex molecules. researchgate.net For example, pyrrole-based conjugated microporous polymers, which possess high surface areas and abundant nitrogen sites, have been shown to be highly effective heterogeneous catalysts for reactions like the Knoevenagel condensation. researchgate.net The weakly basic nature of the pyrrole nitrogen atom allows it to function in base-catalyzed reactions. Furthermore, pyrrole scaffolds are integral to ligands used in transition-metal catalysis, influencing the efficiency and selectivity of chemical transformations. alliedacademies.org Given this context, this compound could potentially be explored as a precursor for new ligands or as a component in novel catalytic systems.

Spectroscopic Characterization and Computational Studies of 5 Iodo 1h Pyrrole 2 Carbonitrile

Advanced Spectroscopic Methodologies for Structural Elucidation

The definitive identification and structural confirmation of a novel or sparsely studied compound like 5-Iodo-1H-pyrrole-2-carbonitrile would rely on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the structure of organic molecules in solution. For this compound, a complete NMR analysis would involve several nuclei.

¹H NMR: Proton NMR would provide information on the chemical environment of the hydrogen atoms on the pyrrole (B145914) ring. Based on the structure, two signals would be expected for the two protons on the pyrrole ring, likely appearing as doublets due to coupling with each other. The chemical shifts would be influenced by the electron-withdrawing effects of the nitrile group and the iodine atom. A broad singlet for the N-H proton would also be anticipated.

¹³C NMR: Carbon NMR would reveal the number of unique carbon atoms and their electronic environments. For this compound, five distinct signals would be expected: one for the carbon of the nitrile group, and four for the carbons of the pyrrole ring. The carbon atom attached to the iodine (C5) would show a characteristic upfield shift due to the heavy atom effect.

¹⁵N NMR: While less common, ¹⁵N NMR could provide valuable information about the electronic environment of the two nitrogen atoms (the pyrrolic nitrogen and the nitrile nitrogen), offering further structural confirmation.

¹⁹F NMR of related compounds: While not directly applicable to the title compound, the study of fluorinated analogs could provide comparative electronic data, as fluorine is a sensitive NMR probe.

Currently, specific, experimentally-derived NMR data for this compound is not available in published research. However, based on general principles and data for related pyrrole derivatives, a hypothetical data table is presented below.

Nucleus Hypothetical Chemical Shift (ppm) Multiplicity Assignment
¹H8.0 - 9.0br sN-H
¹H7.0 - 7.5dH-3 or H-4
¹H6.5 - 7.0dH-3 or H-4
¹³C130 - 140sC2
¹³C120 - 130sC3 or C4
¹³C110 - 120sC3 or C4
¹³C115 - 125sCN
¹³C80 - 90sC5

Note: This table is for illustrative purposes only and is not based on experimental data.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound (C₅H₃IN₂), HRMS would be expected to yield a molecular ion peak corresponding to its exact mass. The presence of iodine would be identifiable through its characteristic isotopic pattern.

Technique Expected [M+H]⁺ (m/z)
HRMS (ESI)218.9419

Note: This value is the theoretical exact mass and awaits experimental confirmation.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide unambiguous proof of its molecular structure in the solid state. This technique would determine the precise bond lengths, bond angles, and the planarity of the pyrrole ring. It would also reveal the intermolecular interactions, such as hydrogen bonding involving the N-H group and potential halogen bonding involving the iodine atom, which govern the crystal packing. To date, no crystal structure for this compound has been deposited in crystallographic databases.

Computational Chemistry and Molecular Modeling

In the absence of extensive experimental data, computational methods serve as powerful tools to predict the properties of molecules like this compound.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. For this compound, DFT calculations could be employed to:

Optimize the molecular geometry and predict bond lengths and angles.

Calculate theoretical NMR chemical shifts and compare them with experimental data (once available) to aid in signal assignment.

Predict the vibrational frequencies (IR and Raman spectra).

Determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding reactivity.

Generate an electrostatic potential map to visualize the electron distribution and identify potential sites for electrophilic and nucleophilic attack.

No specific DFT studies on this compound have been published.

Molecular Docking and Ligand-Target Interaction Studies

Given that pyrrole derivatives are common scaffolds in medicinal chemistry, molecular docking studies could be performed to investigate the potential of this compound to interact with biological targets. These computational simulations would predict the binding affinity and orientation of the molecule within the active site of a protein, providing insights into its potential as a drug candidate. Such studies would be purely predictive and would require experimental validation.

Conformational Analysis and Tautomerism Studies in Pyrrole-Carbonitrile Systems

Conformational Analysis

The conformational landscape of substituted pyrroles, particularly those with acyl or cyano groups, has been a subject of interest due to their relevance as models for peptide structures. longdom.org For 2-substituted pyrroles, the orientation of the substituent relative to the pyrrole ring can lead to different conformers. In the case of this compound, rotation around the C2-CN bond is possible, although the linear nature of the nitrile group makes distinct rotational isomers less significant than in bulkier acyl derivatives.

Computational studies on related 2-acylpyrroles have identified syn and anti conformers, with their relative stability influenced by factors such as intramolecular hydrogen bonding and steric hindrance. longdom.org The presence of the N-H group as a proton donor and the nitrile nitrogen as a potential proton acceptor could, in principle, lead to intermolecular hydrogen-bonded dimers in the solid state, which would favor a specific conformation. The bulky iodine atom at the 5-position would likely introduce steric hindrance that could influence the packing in the crystal lattice and potentially the preferred conformation in solution.

Tautomerism

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a well-known phenomenon in heterocyclic chemistry. libretexts.org For pyrrole systems, prototropic tautomerism can occur, leading to different isomeric forms. wikipedia.org

In the context of this compound, the primary tautomeric equilibrium to consider is between the 1H-pyrrole (the aromatic form) and its non-aromatic tautomers, such as the 2H- or 3H-pyrrole forms.

1H-pyrrole (aromatic tautomer): This is the most stable and predominant tautomeric form due to the aromaticity of the pyrrole ring, which confers significant thermodynamic stability. acs.org

Non-aromatic tautomers (e.g., 2H- and 5H-pyrrolenine): These forms disrupt the aromatic sextet and are therefore significantly higher in energy.

The equilibrium overwhelmingly favors the aromatic 1H-tautomer. However, the existence of minor tautomers can sometimes be inferred from the chemical reactivity of the compound. libretexts.org For instance, the protonation of pyrroles typically occurs at the α-carbon rather than the nitrogen, suggesting the transient involvement of non-aromatic tautomeric forms.

Another potential, though less likely, form of tautomerism in this system could involve the nitrile group, leading to a ketenimine-like structure. However, this is generally not a favorable process for simple nitriles.

Computational studies on related pyrrole systems have confirmed the significant energy difference between the aromatic and non-aromatic tautomers, reinforcing the predominance of the 1H-form. wikipedia.org The introduction of an iodine atom is not expected to fundamentally alter this tautomeric preference, although it will influence the electronic properties of the ring.

Table 4: List of Compounds Mentioned

Compound Name
This compound
Pyrrole
Pyrrole-2-carbonitrile (B156044)

Future Perspectives in 5 Iodo 1h Pyrrole 2 Carbonitrile Research

Emerging Synthetic Technologies and Reaction Methodologies

The future synthesis of 5-Iodo-1H-pyrrole-2-carbonitrile and its analogs is poised to move beyond traditional multi-step sequences, embracing more efficient, sustainable, and innovative technologies. These emerging methodologies focus on improving yield, reducing waste, and accessing novel chemical space.

Modern synthetic approaches are increasingly leveraging catalysis and novel energy sources to streamline the construction of complex heterocyclic systems. For instance, metal-catalyzed multicomponent reactions, which allow for the formation of several bonds in a single operation, represent a powerful strategy. nih.gov Copper-catalyzed reactions involving formamides, TMSCN, and alkynes have been shown to produce polysubstituted pyrrole-2-carbonitriles, a methodology that could be adapted for the direct synthesis of iodo-substituted variants. nih.gov Similarly, the use of ruthenium, iron, and gold catalysts enables the dehydrogenative coupling and cyclization of readily available starting materials like alcohols and amines to form the pyrrole (B145914) core. organic-chemistry.org

Another promising frontier is the application of flow chemistry. The use of copper flow reactors has been successfully demonstrated for the synthesis of 5-iodo-1,2,3-triazole-containing macrocycles, highlighting the potential of this technology for safe and efficient iodination and cyclization reactions under contained, continuous processing conditions. nih.gov This approach could offer significant advantages for the synthesis of this compound, potentially improving reaction control and scalability.

Furthermore, energy-efficient methods such as microwave-assisted synthesis and visible-light-mediated photoredox catalysis are gaining traction. Microwave irradiation has been shown to accelerate reactions for preparing pyrrole-substituted molecules, offering rapid and efficient synthesis. mdpi.com Visible-light-mediated strategies, which can facilitate radical-based transformations under mild conditions, have been developed for the functionalization of alkenes using sulfonyl pyrroles, suggesting a pathway for novel pyrrole ring formations and modifications. rsc.org

Technology/MethodologyPotential Application for this compoundKey Advantages
Metal-Catalyzed Multicomponent Reactions One-pot synthesis from simple precursors, incorporating the iodo and cyano functionalities.High atom economy, operational simplicity, rapid assembly of complex structures. nih.govorganic-chemistry.org
Flow Chemistry Continuous and scalable production with enhanced safety for iodination reactions.Improved reaction control, higher yields, safer handling of reactive intermediates. nih.gov
Microwave-Assisted Synthesis Accelerated Paal-Knorr type reactions or cross-coupling steps.Drastically reduced reaction times, improved yields, cleaner reactions. mdpi.com
Photoredox Catalysis Novel radical-based cyclizations or functionalizations under mild conditions.Use of visible light as a sustainable energy source, access to unique reaction pathways. rsc.org

Advanced Functionalization and Diversification Strategies

The this compound scaffold is primed for extensive structural diversification, leveraging the distinct reactivity of its functional groups and the pyrrole ring itself. Future research will focus on sophisticated strategies to modify this core structure, creating large libraries of analogs for screening in various applications.

The iodine atom at the C5 position is the most versatile handle for diversification, primarily through metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents. The following table summarizes key cross-coupling reactions applicable to this scaffold:

ReactionCoupling PartnerBond FormedPotential Outcome
Suzuki-Miyaura Coupling Boronic acids/estersC-CAryl, heteroaryl, or alkyl substitution. mdpi.com
Sonogashira Coupling Terminal alkynesC-C (sp)Introduction of alkynyl moieties for further modification. mdpi.com
Heck Coupling AlkenesC-C (sp²)Vinylation of the pyrrole ring. mdpi.com
Stille Coupling OrganostannanesC-CCoupling with various organic groups. mdpi.com
Buchwald-Hartwig Amination AminesC-NDirect introduction of amine-based substituents.

Beyond the iodo group, direct C-H bond functionalization at other positions on the pyrrole ring (C3 and C4) represents a highly atom-economical approach to add complexity. rsc.org This strategy avoids the need for pre-functionalized starting materials and allows for late-stage diversification.

The nitrile group at C2 also offers multiple avenues for transformation. It can be:

Hydrolyzed to a carboxylic acid or carboxamide. Pyrrole-2-carboxamides, in particular, have shown significant biological activity. nih.gov

Reduced to an aminomethyl group, providing a key linker for further conjugation.

Converted to other heterocycles via cycloaddition reactions.

The combination of these strategies—cross-coupling at C5, C-H functionalization at C3/C4, and transformation of the C2 nitrile—provides a powerful toolkit for creating a vast and diverse range of novel pyrrole derivatives from a single, readily accessible intermediate. nih.gov

Interdisciplinary Research Avenues and Translational Potential

The true future value of this compound will be realized through its application in interdisciplinary research, bridging chemistry, biology, and materials science. Its structural motifs are present in numerous biologically active molecules, suggesting significant translational potential. mdpi.commdpi.com

In medicinal chemistry , the pyrrole-2-carbonitrile (B156044) framework is a key component of lead compounds targeting various diseases. For example, derivatives of this scaffold are being investigated as potent inhibitors of the mycobacterial membrane protein MmpL3, offering a promising strategy against drug-resistant tuberculosis. nih.gov The ability to diversify the structure via the iodo-substituent could lead to the development of next-generation antitubercular agents with improved efficacy. mdpi.com Furthermore, substituted pyrroles have been identified as inhibitors of tubulin polymerization and the Hedgehog signaling pathway, both critical targets in cancer therapy. nih.gov The this compound core could serve as a foundational structure for developing new anticancer agents. alliedacademies.org

In materials science , pyrrole-containing molecules are fundamental to the development of conducting polymers and functional dyes. alliedacademies.org The defined structure of this compound makes it an ideal monomer for creating well-defined oligomers or polymers through cross-coupling reactions. These materials could possess unique electronic or optical properties. There is also significant interest in using pyrrole and porphyrin derivatives to create nanoparticles for biomedical applications, including theranostics, which combines therapeutic and diagnostic functions. nih.gov These nanoparticles can be used for photoacoustic imaging and photothermal therapy. nih.gov

In chemical biology , the scaffold can be used to design molecular probes. The nitrile group can act as a hydrogen bond acceptor or be modified with fluorescent tags, while the iodo-group allows for covalent attachment to biomolecules or surfaces. Such probes could be employed to study enzyme mechanisms or to identify novel biological targets.

The translational potential is summarized in the table below:

Research FieldPotential ApplicationSpecific Example/Target
Medicinal Chemistry Drug DiscoveryAnti-tuberculosis agents (MmpL3 inhibitors), Anticancer drugs (Tubulin, Hedgehog pathway). nih.govnih.gov
Materials Science Functional Polymers & NanomaterialsConducting polymers, theranostic nanoparticles for imaging and therapy. alliedacademies.orgnih.gov
Chemical Biology Molecular ProbesEnzyme inhibitors, probes for target identification and biochemical assays.

The continued exploration of this compound, driven by innovative synthesis and functionalization, is set to yield a new generation of molecules with significant impact across multiple scientific disciplines.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Iodo-1H-pyrrole-2-carbonitrile, and what reaction conditions optimize yield?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions or halogenation of pyrrole precursors. For example, iodination of 1H-pyrrole-2-carbonitrile derivatives using iodine monochloride (ICl) in acetic acid under reflux yields the target compound. Reaction optimization studies suggest controlling temperature (80–100°C) and stoichiometric iodine-to-substrate ratios (1.2:1) to minimize byproducts and achieve yields >70% . Alternative methods include cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) using palladium catalysts, though these require anhydrous conditions and inert atmospheres .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural elucidation. The iodine atom induces distinct deshielding effects on adjacent protons (e.g., H-3 and H-4 in the pyrrole ring), observable as downfield shifts (δ 7.5–8.5 ppm). Infrared (IR) spectroscopy confirms the nitrile group via a sharp C≡N stretch at ~2200–2250 cm⁻¹. High-resolution mass spectrometry (HRMS) validates molecular weight, with isotopic patterns confirming iodine presence .

Advanced Research Questions

Q. How can researchers address contradictions in reaction outcomes when substituting iodine in this compound with different nucleophiles?

  • Methodological Answer : Discrepancies in substitution reactivity often stem from solvent polarity, nucleophile strength, or steric hindrance. For example, in SNAr (nucleophilic aromatic substitution) reactions, polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while bulky substituents reduce accessibility to the iodine site. Systematic kinetic studies under varying conditions (temperature, solvent, catalyst) can isolate contributing factors. Theoretical calculations (DFT) further predict transition-state energetics to rationalize experimental outcomes .

Q. What strategies are employed to enhance the regioselectivity of cross-coupling reactions involving this compound?

  • Methodological Answer : Regioselectivity in cross-coupling (e.g., with aryl boronic acids) is influenced by ligand choice and catalyst systems. Bulky phosphine ligands (e.g., SPhos) favor coupling at the iodine site over competing positions. Pre-coordination studies using X-ray crystallography or NMR titration can identify ligand-substrate interactions. Solvent effects (e.g., toluene vs. THF) also modulate electronic environments to direct reactivity .

Q. How do computational methods contribute to understanding the reactivity of this compound in medicinal chemistry applications?

  • Methodological Answer : Density Functional Theory (DFT) simulations predict electrophilic/nucleophilic sites, aiding in designing derivatives for biological activity. Molecular docking studies with target proteins (e.g., kinases) assess binding affinity, while molecular dynamics (MD) simulations evaluate stability in physiological environments. These methods are complemented by QSAR (quantitative structure-activity relationship) models to correlate structural modifications with pharmacological outcomes .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on the stability of this compound under acidic or basic conditions?

  • Methodological Answer : Stability assays under controlled pH (1–14) with HPLC monitoring identify degradation products. For example, acidic conditions may hydrolyze the nitrile group to an amide, while basic conditions could deiodinate the pyrrole ring. Comparative studies using isotopically labeled analogs (e.g., ¹³C-nitrile) clarify degradation pathways. Reproducing experiments with rigorous exclusion of moisture/oxygen resolves discrepancies .

Experimental Design Considerations

Q. What controls are essential when assessing the biological activity of this compound derivatives?

  • Methodological Answer : Include positive controls (e.g., known kinase inhibitors) and negative controls (unmodified pyrrole derivatives) to benchmark activity. Dose-response curves (IC₅₀ values) should be triplicated to ensure reproducibility. Counter-screening against non-target proteins (e.g., cytochrome P450 enzymes) rules out off-target effects. Structural analogs lacking iodine or nitrile groups isolate functional group contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.